molecular formula C18H19N3O3S2 B2379690 4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide CAS No. 869069-77-2

4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide

Cat. No.: B2379690
CAS No.: 869069-77-2
M. Wt: 389.49
InChI Key: MHZHKFHNABBHIB-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide is a synthetic compound of significant research interest due to its hybrid structure incorporating a benzenesulfonamide group linked to a complex thiazole derivative. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological applications and its role as a key intermediate in synthesizing bioactive molecules . Benzenesulfonamide derivatives are extensively investigated for their ability to inhibit various enzymes, including urease, α-glucosidase, and α-amylase, making them prominent targets for metabolic and infectious disease research . Furthermore, thiazole-containing compounds have demonstrated substantial potential in anticancer research, with studies showing nanomolar inhibitory activity against a diverse panel of human malignant cell lines . The specific arrangement of the methoxy-substituted benzene sulfonamide attached to a pyridinyl-thiazole-ethyl chain in this compound suggests potential for high binding affinity to biological targets. This structure is characteristic of molecules studied for modulating key signaling pathways and enzyme activities, which is crucial for developing new therapeutic strategies for conditions like diabetes, cancer, and inflammatory diseases . This product is intended for non-clinical research purposes, including but not limited to, exploratory in vitro studies on its mechanism of action, structure-activity relationship (SAR) investigations, and as a building block for further chemical synthesis. It is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-13-17(25-18(21-13)14-4-3-10-19-12-14)9-11-20-26(22,23)16-7-5-15(24-2)6-8-16/h3-8,10,12,20H,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZHKFHNABBHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyridine Ring Formation: The pyridine ring can be introduced via a cyclization reaction involving appropriate precursors such as β-ketoesters and ammonia or amines.

    Coupling Reactions: The thiazole and pyridine rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The thiazole and pyridine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

a) 4-Chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
  • Differences :
    • The benzene ring has a chloro substituent instead of methoxy.
    • The thiazole ring features a phenyl group at position 2 instead of pyridin-3-yl.
  • The phenyl group lacks the hydrogen-bonding capability of pyridin-3-yl, which may reduce target affinity .
b) N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide
  • Differences :
    • Lacks the thiazole-ethyl linker and pyridinyl substitution.
    • Contains a nitro group at position 2 of the benzene ring.

Thiazole Ring Modifications

a) 4-Methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide
  • Differences :
    • The pyridin-3-yl group is at position 2 of the thiazole, but the methyl group is at position 4 (vs. position 5 in the target compound).
  • Implications :
    • Positional isomerism may alter steric interactions in binding pockets. Molecular modeling suggests the 5-methyl substitution in the target compound allows better alignment with hydrophobic regions of enzymes .
b) 4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine
  • Differences :
    • The sulfonamide is directly attached to the thiazole ring (position 4) instead of via an ethyl linker.
    • A chlorine atom replaces the methyl group at position 4.

Fluorinated Analogs

a) 4-Fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide
  • Differences :
    • Dual fluorine substitutions on the benzene and thiazole-phenyl groups.
  • Implications: Fluorine increases metabolic stability and lipophilicity (Mol. Weight = 394.46 vs. 376.47 for non-fluorinated analogs) .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound C₁₉H₂₀N₄O₃S₂ 432.52 4-Methoxy benzene, 5-methyl-2-pyridin-3-yl-thiazole, ethyl linker
4-Chloro analog C₁₈H₁₇ClN₂O₂S₂ 392.92 4-Chloro benzene, 2-phenyl-thiazole
Thiazole-4-yl isomer C₁₉H₂₀N₄O₃S₂ 432.52 4-Methoxy benzene, 4-methyl-2-pyridin-3-yl-thiazole
Fluorinated analog C₁₈H₁₆F₂N₂O₂S₂ 394.46 4-Fluoro benzene, 3-fluorophenyl-thiazole

Research Findings and Implications

  • Solubility : The methoxy group in the target compound improves aqueous solubility compared to chloro or nitro analogs, critical for bioavailability .
  • Binding Affinity : The pyridin-3-yl group at thiazole position 2 enhances interactions with kinases or GPCRs, as seen in analogs with similar substitutions .
  • Metabolic Stability : Fluorinated derivatives exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .

Biological Activity

4-Methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed examination of its biological activity, including enzyme inhibition, cytotoxic effects, and antibacterial properties.

Chemical Structure and Properties

The compound features a methoxy group attached to a benzenesulfonamide core, linked via an ethylene chain to a thiazole and pyridine moiety. Its molecular formula is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S with a molecular weight of approximately 350.4 g/mol.

PropertyValue
Molecular FormulaC16H18N4O2S
Molecular Weight350.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in various cancers. The compound demonstrated an IC50 value ranging from 10.93 to 25.06 nM , indicating potent selectivity for CA IX over CA II (IC50 = 1.55–3.92 μM) . This selectivity is crucial for minimizing side effects associated with non-selective inhibitors.

Cytotoxicity

The compound has shown significant cytotoxic activity against the MDA-MB-231 breast cancer cell line. Notably, it induced apoptosis as evidenced by a 22-fold increase in annexin V-FITC positive cells compared to controls . The mechanism appears to involve disruption of cellular processes leading to programmed cell death.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Apoptosis Induction (Annexin V-FITC %)
MDA-MB-231Not specifiedIncreased from 0.18% to 22.04%

Antibacterial Activity

The compound also exhibited antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. At a concentration of 50 µg/mL , it achieved 80.69% inhibition against S. aureus compared to the positive control (ciprofloxacin at 99.2%) . Furthermore, it showed promising anti-biofilm activity with inhibition percentages of 79.46% and 77.52% against K. pneumoniae.

Table 3: Antibacterial Activity

Bacterial StrainInhibition (%) at 50 µg/mL
Staphylococcus aureus80.69%
Klebsiella pneumoniae79.46%

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of the compound with CA IX, revealing favorable interactions that contribute to its inhibitory potency . Additionally, predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that the compound possesses promising pharmacokinetic properties conducive for further development.

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of aldehyde derivatives with thiosemicarbazide to form thiosemicarbazones.
  • Step 2: Cyclization with chloroacetic acid to construct the thiazole core.
  • Step 3: Sulfonation using benzenesulfonyl chloride under basic conditions.
    Key optimizations include:
  • Using anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis of intermediates.
  • Monitoring reaction progress via TLC or HPLC to adjust stoichiometry and reaction time .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate high-purity products.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm >95% purity.
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, pyridine protons at δ 8.1–8.5 ppm).
    • Mass Spectrometry: High-resolution ESI-MS to validate the molecular ion peak (expected m/z ~460–470).
    • X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects in the thiazole-pyridine system .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for sulfonamide-thiazole derivatives?

Methodological Answer:

  • Mechanistic Profiling: Use target-specific assays (e.g., kinase inhibition for anticancer activity; bacterial MIC assays for antimicrobial effects).
  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate contributions to activity. For example:
    • Pyridine substitution () enhances DNA intercalation, favoring antitumor activity.
    • Thiazole sulfur atoms may mediate redox-dependent antimicrobial effects .
  • Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase IX (anticancer) or DHFR (antimicrobial) .

Q. What experimental design strategies are optimal for studying the pharmacokinetics of this compound in preclinical models?

Methodological Answer:

  • In Vitro ADME:
    • Solubility: Use shake-flask method with PBS (pH 7.4) and simulated intestinal fluid.
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS.
  • In Vivo Studies:
    • Apply a Box-Behnken design () to optimize dosing parameters (dose, frequency, route).
    • Use radiolabeled analogs (³H or ¹⁴C) for tissue distribution studies.
    • Analyze plasma samples using validated UPLC-MS methods with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Q. How can computational methods guide the design of derivatives with improved blood-brain barrier (BBB) permeability?

Methodological Answer:

  • QSAR Modeling: Train models on datasets of sulfonamide BBB permeability (e.g., Caco-2 cell data) using descriptors like logP, polar surface area (PSA), and H-bond donors.
  • Molecular Dynamics (MD): Simulate membrane partitioning in lipid bilayers to assess diffusion coefficients.
  • In Silico Modifications: Introduce lipophilic groups (e.g., methyl on pyridine) while maintaining PSA <90 Ų to balance BBB penetration and solubility .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Standardization: Use NCI-60 cell line panels to compare IC₅₀ values under uniform conditions (e.g., 72-hour exposure, MTT assay).
  • Mechanistic Follow-Up:
    • Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis.
    • Check for off-target effects via kinome profiling (e.g., Eurofins KinaseProfiler).
  • Hypothesis Testing: Correlate activity with expression levels of putative targets (e.g., EGFR, PDGFR) using qPCR or Western blot .

Structural and Mechanistic Insights

Q. What spectroscopic techniques are critical for characterizing the electronic effects of the pyridine-thiazole moiety?

Methodological Answer:

  • UV-Vis Spectroscopy: Detect π→π* transitions (λmax ~260–280 nm) to assess conjugation.
  • Electrochemical Analysis: Cyclic voltammetry to determine redox potentials linked to thiazole’s sulfur atom.
  • X-ray Photoelectron Spectroscopy (XPS): Resolve sulfur (S2p) and nitrogen (N1s) binding energies to confirm tautomeric forms .

Advanced Synthesis Challenges

Q. How can regioselective functionalization of the thiazole ring be achieved?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on sulfonamide) to steer electrophilic substitution.
  • Metal-Catalyzed Cross-Coupling: Use Pd-mediated Suzuki reactions for C-H arylation at the 4-position of thiazole.
  • Microwave-Assisted Synthesis: Reduce side reactions (e.g., ring-opening) by shortening reaction times at controlled temperatures .

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